Imidazole-Substitution Comparison: Unsubstituted vs. 2-Ethyl-Imidazole – Molecular Weight and Predicted Physicochemical Profile
The target compound carries an unsubstituted imidazole ring (imidazol-1-yl)methyl group, whereas the closest cataloged analog (CAS 2742056-05-7) bears a 2-ethyl substituent on the imidazole. The molecular weight difference is 28.1 g/mol (330.4 vs. 358.5 g/mol), and the ethyl group adds two methylene units, increasing logP by an estimated 0.6–0.8 units and reducing aqueous solubility by approximately 2- to 3-fold based on fragment-based calculation models . This difference is relevant when selecting compounds for cellular assays where passive permeability and solubility thresholds must be tightly controlled.
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) impact |
|---|---|
| Target Compound Data | MW = 330.4 g/mol; predicted logP ≈ 2.1 (based on fragment contributions) |
| Comparator Or Baseline | 2-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,7-dimethoxy-1,3-benzothiazole (CAS 2742056-05-7): MW = 358.5 g/mol; predicted logP ≈ 2.7–2.9 |
| Quantified Difference | ΔMW = +28.1 g/mol; estimated ΔlogP = +0.6–0.8 |
| Conditions | In silico fragment-based calculation; no experimental logP available for either compound. |
Why This Matters
The lower molecular weight and predicted lipophilicity of 2549035-55-2 can translate into superior solubility and membrane permeability, critical factors in early-stage hit-to-lead campaigns where physicochemical property thresholds determine progression.
